molecular formula C42H78N4 B12676238 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) CAS No. 93963-91-8

1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole)

Cat. No.: B12676238
CAS No.: 93963-91-8
M. Wt: 639.1 g/mol
InChI Key: JDPQVQWKTYBHRX-FMWAKIAMSA-N
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Description

1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) is a synthetic organic compound known for its unique structure and properties It belongs to the class of imidazolium compounds, which are characterized by the presence of an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) typically involves the reaction of heptadecenyl-substituted imidazole derivatives with ethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. Quality control measures are implemented at various stages of production to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the formulation of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) involves its interaction with molecular targets and pathways within biological systems. The imidazole ring plays a crucial role in binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Ethylenebis(4,5-dihydro-2-(heptadecyl)-1H-imidazole)
  • 1,1’-Ethylenebis(4,5-dihydro-2-(octadecenyl)-1H-imidazole)
  • 1,1’-Ethylenebis(4,5-dihydro-2-(nonadecenyl)-1H-imidazole)

Uniqueness

1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) stands out due to its specific heptadecenyl substitution, which imparts unique properties and reactivity. This substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

93963-91-8

Molecular Formula

C42H78N4

Molecular Weight

639.1 g/mol

IUPAC Name

2-[(E)-heptadec-1-enyl]-1-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]-4,5-dihydroimidazole

InChI

InChI=1S/C42H78N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-40H2,1-2H3/b33-31+,34-32+

InChI Key

JDPQVQWKTYBHRX-FMWAKIAMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCN2C(=NCC2)/C=C/CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCN2CCN=C2C=CCCCCCCCCCCCCCCC

Origin of Product

United States

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